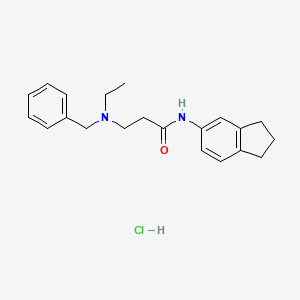
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CDMB or 5-chloro-DMB and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that CDMB may inhibit the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. CDMB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and may explain the anti-cancer effects of CDMB. Furthermore, CDMB has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that CDMB can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that CDMB can inhibit tumor growth and reduce inflammation in animal models. Furthermore, CDMB has been found to have low toxicity in animal models, suggesting its potential use as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential therapeutic applications in cancer treatment, inflammation, and bacterial infections. Furthermore, CDMB has been found to have low toxicity in animal models, making it a promising candidate for further study. However, one of the limitations of CDMB is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of CDMB and its potential side effects.
将来の方向性
There are several future directions for research on 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate the potential use of CDMB in combination with other anti-cancer or anti-inflammatory agents. Another direction is to study the mechanism of action of CDMB in more detail to better understand its therapeutic potential. Furthermore, more research is needed to determine the optimal dosage and administration of CDMB for therapeutic use. Overall, 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a promising compound with potential therapeutic applications in cancer treatment, inflammation, and bacterial infections.
合成法
There are several methods for synthesizing 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One of the most commonly used methods involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with indole-2-carboxylic acid in the presence of a base catalyst. The reaction is carried out in a solvent such as acetic acid or acetonitrile at high temperatures and yields CDMB as a white solid.
科学的研究の応用
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has shown potential therapeutic applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Furthermore, CDMB has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-[(5-chloro-2,3-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-9-11(18)7-10(16(15)22-2)8-13-12-5-3-4-6-14(12)19-17(13)20/h3-7,9,13H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESDWFGOPXOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC2C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)
![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![(1R*,5S*)-6-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B6123872.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)